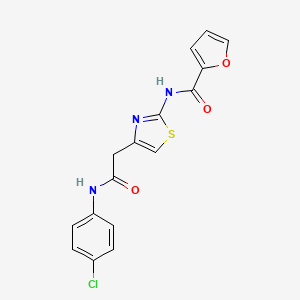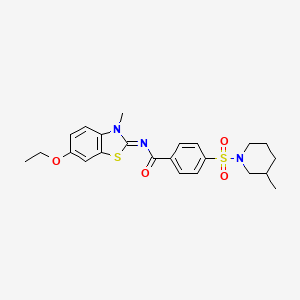
N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide is a useful research compound. Its molecular formula is C23H27N3O4S2 and its molecular weight is 473.61. The purity is usually 95%.
BenchChem offers high-quality N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cardiac Electrophysiological Activity
- N-substituted imidazolylbenzamides and benzene-sulfonamides, including compounds similar to N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide, have shown potential in cardiac electrophysiological applications. Some of these compounds demonstrated potency in in vitro Purkinje fiber assays, comparable to other class III agents undergoing clinical trials, suggesting their potential use in managing cardiac arrhythmias (Morgan et al., 1990).
Anticancer Agents
- Derivatives of N-1,3-benzothiazol-2-ylbenzamide, including those structurally related to the specified compound, have been studied for their antiproliferative activity against cancer cell lines like human liver hepatocellular carcinoma (HepG2) and breast cancer (MCF-7). These compounds exhibited significant inhibitory effects on cell growth, highlighting their potential as novel apoptosis inducers in cancer treatment (Corbo et al., 2016).
Imaging Applications
- Certain benzothiazole sulfonamide derivatives have been utilized in the development of radiolabelled ligands for imaging purposes. These compounds, including [11C]L-159,884, a nonpeptide angiotensin II antagonist, have been used for angiotensin II, AT1 receptor imaging, demonstrating their utility in diagnostic and research applications (Hamill et al., 1996).
Photodynamic Therapy
- Benzothiazole sulfonamide derivatives have been explored for their potential in photodynamic therapy, particularly in cancer treatment. Compounds like zinc phthalocyanine substituted with benzothiazole sulfonamide groups have shown promising properties as photosensitizers due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield, essential for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).
Stability and Pharmacokinetics
- The stability of carbonic anhydrase inhibitors like 6-hydroxyethoxy-2-benzothiazole sulfonamide, a derivative of ethoxyzolamide, has been investigated for use as ophthalmic drugs. These studies provide insights into the pharmacokinetics and stability of such compounds in various conditions, relevant for their application in medicine (Chiang et al., 1992).
Propiedades
IUPAC Name |
N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2/c1-4-30-18-9-12-20-21(14-18)31-23(25(20)3)24-22(27)17-7-10-19(11-8-17)32(28,29)26-13-5-6-16(2)15-26/h7-12,14,16H,4-6,13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJWOYILMPDKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

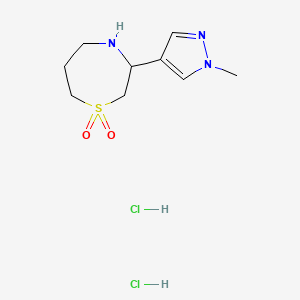
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2662838.png)
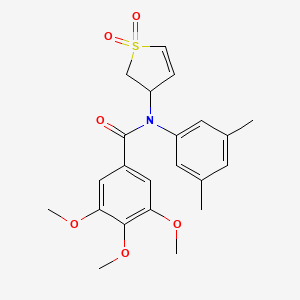
![1-Methyl-4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole](/img/structure/B2662843.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2662845.png)
![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2662846.png)
![1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2662847.png)
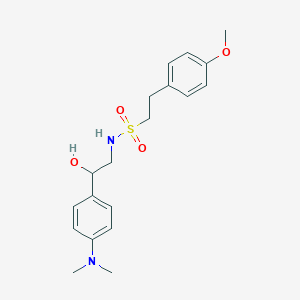
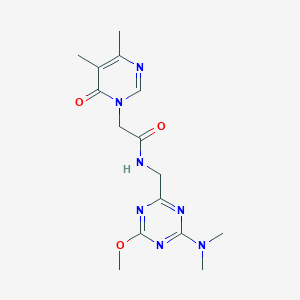
![ethyl 3-({[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}amino)benzoate](/img/structure/B2662851.png)
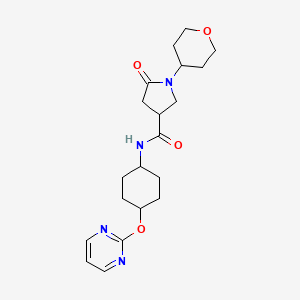
![N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2662857.png)
